![molecular formula C45H72N14O10 B561591 H-Val-pro-asn-leu-pro-gln-arg-phe-NH2 CAS No. 311309-27-0](/img/structure/B561591.png)
H-Val-pro-asn-leu-pro-gln-arg-phe-NH2
Descripción general
Descripción
“H-Val-pro-asn-leu-pro-gln-arg-phe-NH2” is a peptide with the CAS Number: 311309-27-0 . It is also known as Neuropeptide VF (124-131) (human) trifluoroacetate salt . It belongs to the class of organic compounds known as fatty alcohols .
Molecular Structure Analysis
The molecular structure of this peptide is complex, with multiple amino acids linked in a specific sequence. The exact structure can be represented by the following formula: (2S)-2- [ ( { (2S)-1- [ (2S)-2- ( { (2S)-4-amino-2- [ ( { (2S)-1- [ (2S)-2-amino-3-methylbutanoyl]-2-pyrrolidinyl}carbonyl)amino]-4-oxobutanoyl}amino)-4-methylpentanoyl]-2-pyrrolidinyl}carbonyl)amino]-N~1~- ( (1S)-1- ( 1S/C45H72N14O10/c1-24 (2)21-31 (57-40 (65)30 (23-35 (47)61)56-42 (67)33-15-10-20-59 (33)44 (69)36 (48)25 (3)4)43 (68)58-19-9-14-32 (58)41 (66)54-28 (16-17-34 (46)60)39 (64)53-27 (13-8-18-52-45 (50)51)38 (63)55-29 (37 (49)62)22-26-11-6-5-7-12-26 .Physical And Chemical Properties Analysis
The peptide has a molecular weight of 969.15 . It should be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
1. Role in Major Histocompatibility Complex
The sequence H-Val-Pro-Asn-Leu-Pro-Gln-Arg-Phe-NH2 is part of the amino acid structure of the murine histocompatibility antigen H-2Db, which is crucial for the immune response. The structure of these antigens plays a significant role in the body's ability to recognize foreign substances (Maloy, Nathenson, & Coligan, 1981).
2. Relationship to Photosynthetic Bacteria
This peptide sequence is also found in the amino-terminal residues of subunits of the membrane-bound reaction center protein of the photosynthetic bacterium Rhodopseudomonas sphaeroides R-26. Understanding these sequences helps in exploring the mechanism of photosynthesis in bacteria (Sutton, Rosen, Feher, & Steiner, 1982).
3. Involvement in HIV-1 Protease Reaction
The peptide sequence is similar to substrates used in the study of HIV-1 protease. Research using oligopeptide substrates resembling this sequence aids in understanding the enzymatic behavior of HIV-1 protease, critical for developing HIV treatments (Hyland et al., 1991).
4. Role in Corticotropin-Releasing Factor Structure
The sequence is structurally related to peptides involved in corticotropin-releasing factors. Understanding the structure of these peptides can help in deciphering the mechanisms of stress and related hormonal responses in mammals (Spiess, Rivier, Rivier, & Vale, 1981).
5. Impact on Angiogenin Structure
This peptide sequence is part of the amino acid structure of human tumor-derived angiogenin. Research into the structure of angiogenin is crucial for understanding tumor angiogenesis and developing potential cancer treatments (Strydom et al., 1985).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H72N14O10/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52)/t27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZCLMZUABKABL-GVCDGELBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H72N14O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
969.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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